

spectroscopic data (NMR, IR, MS) of 4- Phenylpiperidine-4-carboxylic acid

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Compound of Interest

Compound Name: 4-Phenylpiperidine-4-carboxylic acid

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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Phenylpiperidine-4-carboxylic Acid

This guide provides a detailed exploration of the spectroscopic data for **4-Phenylpiperidine-4-carboxylic acid**, a key building block in pharmaceutical and neuroscience research.^[1] As a compound of interest in the development of analgesics and psychoactive agents, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals.^[1] This document offers a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from closely related analogs.

Introduction

4-Phenylpiperidine-4-carboxylic acid possesses a rigid piperidine scaffold with a phenyl group and a carboxylic acid at the C4 position. This unique arrangement imparts specific conformational constraints and electronic properties that are crucial for its biological activity. Spectroscopic analysis serves as the cornerstone for confirming its molecular structure, assessing purity, and understanding its behavior in different chemical environments. This guide will delve into the expected spectral signatures of this molecule, providing both the data and the scientific rationale behind its interpretation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **4-Phenylpiperidine-4-carboxylic acid**, both ^1H and ^{13}C NMR provide invaluable information about the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

A standardized approach to NMR sample preparation is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

- Weigh approximately 5-10 mg of **4-Phenylpiperidine-4-carboxylic acid**.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment, as the carboxylic acid and amine functionalities can complicate solubility in CDCl₃).^{[2][3]}
- Ensure complete dissolution. If solid particles remain, filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.^{[3][4]}
- The final sample volume should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm in the NMR tube.^{[2][3]}

Instrument Parameters:

- Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.

- ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
 - Relaxation Delay: 2 seconds.

^1H NMR Spectral Data (Predicted)

The ^1H NMR spectrum is anticipated to show distinct signals for the phenyl, piperidine, and carboxylic acid protons. The zwitterionic nature of the molecule in neutral solution will influence the chemical shifts, particularly of the protons alpha to the nitrogen and the amine proton itself. The data presented below is a prediction based on the analysis of similar structures.[\[5\]](#)

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Phenyl H (ortho, meta, para)	7.2 - 7.5	Multiplet (m)	5H
Piperidine H (axial, equatorial)	2.8 - 3.5	Multiplet (m)	8H
NH_2^+ (Amine)	Broad singlet (br s)	1H	
COOH	~12 (or not observed)	Broad singlet (br s)	1H

Interpretation of ^1H NMR Spectrum:

- Phenyl Protons (7.2 - 7.5 ppm): The five protons of the phenyl group will appear as a complex multiplet in the aromatic region of the spectrum.
- Piperidine Protons (2.8 - 3.5 ppm): The eight protons on the piperidine ring will exhibit complex splitting patterns due to axial and equatorial positions and their coupling with each other. The protons on the carbons adjacent to the nitrogen (C2 and C6) are expected to be the most deshielded within this range.

- Amine and Carboxylic Acid Protons: The amine proton (NH_2^+) and the carboxylic acid proton (COOH) are exchangeable and their signals are often broad. The carboxylic acid proton may be broad and difficult to observe, or it may exchange with residual water in the solvent. The amine proton signal is also expected to be broad.

^{13}C NMR Spectral Data (Predicted)

The ^{13}C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Carboxylic Carbonyl (C=O)	175 - 180
Phenyl C (quaternary)	140 - 145
Phenyl CH	125 - 130
Piperidine C4 (quaternary)	45 - 50
Piperidine C2, C6	40 - 45
Piperidine C3, C5	30 - 35

Interpretation of ^{13}C NMR Spectrum:

- Carbonyl Carbon (175 - 180 ppm): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule and will appear at the downfield end of the spectrum.
- Phenyl Carbons (125 - 145 ppm): The six carbons of the phenyl ring will appear in the aromatic region. The quaternary carbon attached to the piperidine ring will be at the lower field end of this range.
- Piperidine Carbons (30 - 50 ppm): The four distinct carbon environments of the piperidine ring will appear in the aliphatic region. The quaternary carbon at C4 will be distinct, and the carbons adjacent to the nitrogen (C2 and C6) will be more deshielded than the carbons at C3 and C5.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

For solid samples like **4-Phenylpiperidine-4-carboxylic acid**, the KBr pellet method is a standard and reliable technique.[6][7][8]

KBr Pellet Preparation:

- Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.[7][8]
- In an agate mortar and pestle, grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[6][8]
- Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
- Place the pellet in the sample holder of the IR spectrometer for analysis.

IR Spectral Data (Predicted)

The IR spectrum will be dominated by absorptions from the carboxylic acid and amine functional groups, as well as the phenyl and piperidine C-H bonds.

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3300 - 2500 (broad)	O-H stretch	Carboxylic Acid
3100 - 3000	C-H stretch	Aromatic
2950 - 2850	C-H stretch	Aliphatic (Piperidine)
~1700	C=O stretch	Carboxylic Acid
1600, 1480	C=C stretch	Aromatic Ring
~1630	N-H bend	Amine Salt (NH ₂ ⁺)
1400 - 1200	C-O stretch, O-H bend	Carboxylic Acid

Interpretation of IR Spectrum:

- O-H Stretch (3300 - 2500 cm^{-1}): A very broad absorption in this region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid.
- C-H Stretches (3100 - 2850 cm^{-1}): Sharp peaks just above 3000 cm^{-1} are indicative of aromatic C-H bonds, while those just below 3000 cm^{-1} are from the aliphatic C-H bonds of the piperidine ring.
- C=O Stretch (~1700 cm^{-1}): A strong, sharp absorption around 1700 cm^{-1} is characteristic of the carbonyl group of the carboxylic acid.
- N-H Bend (~1630 cm^{-1}): The bending vibration of the N-H bonds in the protonated amine (ammonium salt) is expected in this region.
- Aromatic C=C Stretches (1600, 1480 cm^{-1}): Medium to weak absorptions in this region are characteristic of the carbon-carbon double bond stretching in the phenyl ring.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules. For more polar and potentially thermally labile compounds like amino acids, soft ionization techniques like Electrospray Ionization (ESI) are often preferred.

Sample Introduction:

- EI-MS: The sample is typically introduced via a direct insertion probe or after separation by gas chromatography (GC), though the low volatility of the analyte may make GC-MS challenging.
- ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and infused directly into the ion source or introduced after liquid chromatography (LC) separation.[9][10][11]

Mass Spectral Data (Predicted)

The molecular formula of **4-Phenylpiperidine-4-carboxylic acid** is $C_{12}H_{15}NO_2$.^[12] The molecular weight is 205.25 g/mol .^[12]

m/z (mass-to-charge ratio)	Proposed Fragment	Interpretation
205	$[M]^+$	Molecular Ion
160	$[M - COOH]^+$	Loss of the carboxylic acid group
128	$[M - C_6H_5]^+$	Loss of the phenyl group
77	$[C_6H_5]^+$	Phenyl cation

Interpretation of Mass Spectrum:

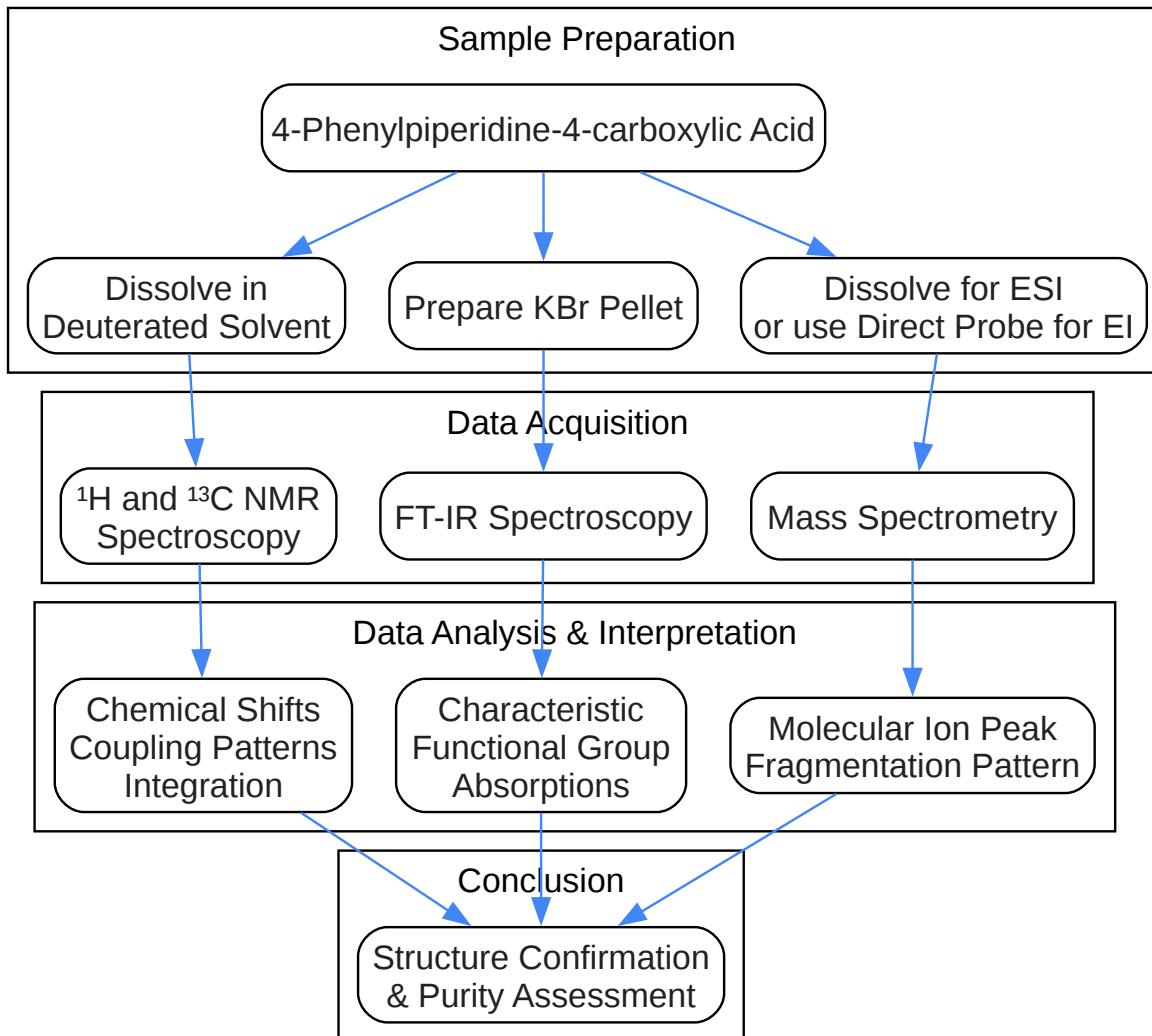
- Molecular Ion Peak (m/z 205): The peak corresponding to the intact molecule will confirm the molecular weight. The intensity of this peak may vary depending on the ionization technique and the stability of the molecule.
- Loss of Carboxylic Acid (m/z 160): A common fragmentation pathway for carboxylic acids is the loss of the -COOH group (45 Da), leading to a significant peak at m/z 160.
- Loss of Phenyl Group (m/z 128): Cleavage of the bond between the phenyl group and the piperidine ring would result in a fragment with m/z 128.
- Phenyl Cation (m/z 77): The presence of a peak at m/z 77 is a strong indicator of a phenyl substituent.

Visualizations

Molecular Structure and Key Spectroscopic Correlations

Caption: Key spectroscopic correlations for **4-Phenylpiperidine-4-carboxylic acid**.

Workflow for Spectroscopic Analysis

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Caption: Workflow for the comprehensive spectroscopic analysis of a solid organic compound.

Conclusion

The spectroscopic characterization of **4-Phenylpiperidine-4-carboxylic acid**, while not readily available in public databases, can be confidently predicted and interpreted based on the well-established principles of NMR, IR, and Mass Spectrometry, and by comparison with closely related analogs. This guide provides the foundational knowledge for researchers to acquire,

analyze, and understand the spectroscopic data of this important pharmaceutical building block, ensuring structural integrity and purity in their research and development endeavors.

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